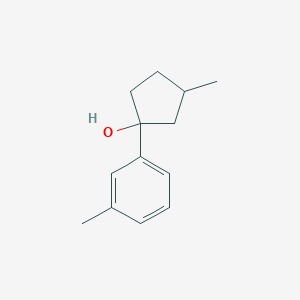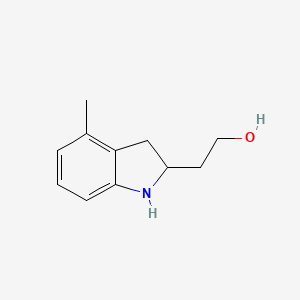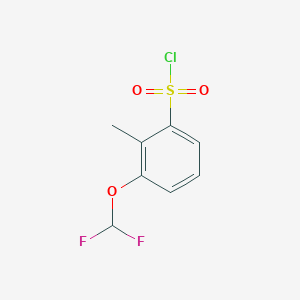
3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride is an organic compound belonging to the class of arylsulfonyl chlorides. It is characterized by a benzene ring substituted with a difluoromethoxy group and a sulfonyl chloride group. This compound is of significant interest in various fields of scientific research due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(difluoromethoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride finds applications in several areas of scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride involves its ability to participate in various chemical reactions due to the presence of the sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The difluoromethoxy group also contributes to the compound’s reactivity by influencing the electronic properties of the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethoxy)benzenesulfonyl chloride: Similar in structure but lacks the methyl group.
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Contains a cyclopropylmethoxy group instead of a methyl group.
Uniqueness
3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of both the difluoromethoxy and sulfonyl chloride groups, which confer distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H7ClF2O3S |
|---|---|
Peso molecular |
256.65 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O3S/c1-5-6(14-8(10)11)3-2-4-7(5)15(9,12)13/h2-4,8H,1H3 |
Clave InChI |
HAZJNQQRVXBZEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1S(=O)(=O)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid](/img/structure/B13218413.png)

![2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13218438.png)

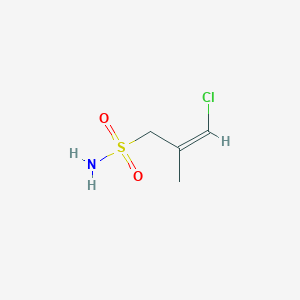
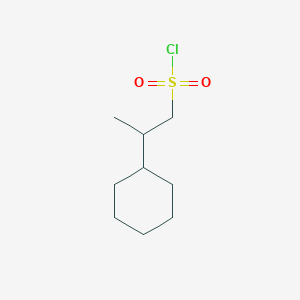

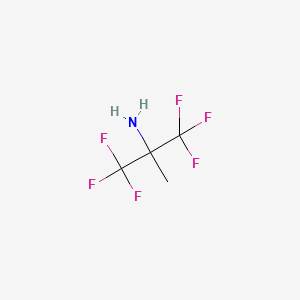
![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)

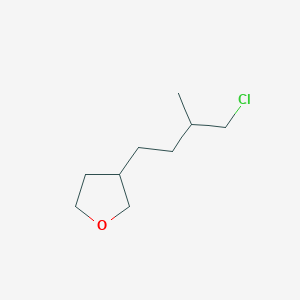
![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
